ethyl 2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted at three positions:
- Position 4: A meta-tolyl (m-tolyl) group, providing steric bulk and aromatic π-interactions.
- Position 5: A thiophene-2-carboxamido methyl moiety, introducing sulfur-containing heterocyclic and amide functionalities.
This compound is synthesized via multi-step reactions, typically involving cyclization of thiosemicarbazides or hydrazine derivatives with carbonyl-containing reagents, followed by nucleophilic substitutions or esterifications .
Properties
IUPAC Name |
ethyl 2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-26-17(24)12-28-19-22-21-16(11-20-18(25)15-8-5-9-27-15)23(19)14-7-4-6-13(2)10-14/h4-10H,3,11-12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWBZHGPTUZFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that possesses significant potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including:
- Thiophene moiety
- Triazole ring
- Ethyl acetate group
The molecular formula is C₁₉H₁₈N₄O₂S₂, with a molecular weight of 634.73 g/mol. The presence of these diverse structural elements is believed to enhance its solubility and bioavailability compared to other compounds lacking such diversity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities . For instance, derivatives of triazoles and thiophenes have shown promising results against various cancer cell lines. This compound is anticipated to demonstrate similar effects based on the activity of structurally related compounds.
Case Studies
- Triazole Derivatives : A study demonstrated that 1,2,4-triazole derivatives showed effective inhibition against colon carcinoma cells with IC₅₀ values ranging from 6.2 μM to 43.4 μM for different analogs .
- Thiadiazole Compounds : Another investigation revealed that thiadiazole derivatives exhibited significant anticancer activity against multiple cell lines, suggesting that this compound may also possess similar properties due to its structural similarities .
Antimicrobial Activity
This compound is also believed to have antimicrobial properties . Triazoles are known for their broad-spectrum antibacterial and antifungal activities.
Relevant Findings
- Antibacterial Activity : Research on triazole-thiadiazole compounds indicated moderate to good activity against Gram-negative bacteria such as E. coli and Staphylococcus aureus with varying inhibition zones .
- Antifungal Screening : Compounds structurally related to this compound have shown significant antifungal activity against various strains .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Interaction Studies
Preliminary studies suggest that compounds with similar structures interact with proteins involved in cancer progression and microbial resistance pathways. Techniques such as molecular docking studies can elucidate these interactions further.
Binding Affinities
Molecular docking studies have indicated that compounds containing the triazole moiety often exhibit strong binding affinities to specific biological targets implicated in cancer and infection pathways .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound in comparison to related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Contains thiadiazole ring | Antitumor activity |
| 1-(3-methylphenyl)-4-(1H-imidazol-1-yl)butan-1-one | Imidazole ring | Antimicrobial properties |
| 5-(benzylthio)-1,3,4-thiadiazole derivatives | Thiadiazole structure | Anticancer activity against multiple cell lines |
This table highlights how this compound stands out due to its combination of a triazole ring with a thiophene moiety and an ethyl acetate group.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to ethyl 2-((5-((thiophene-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibit notable biological activities, particularly in the realm of anticancer therapies. Preliminary studies suggest that this compound may possess significant anticancer properties due to its structural features that allow interaction with biological targets involved in cancer progression. For instance, derivatives of triazoles and thiophenes have been shown to be effective against various cancer cell lines.
Antimicrobial Activity
In addition to its anticancer potential, this compound may also serve as an antimicrobial agent. Compounds with similar structures have demonstrated efficacy against a range of pathogens, suggesting that this compound could be developed into a therapeutic agent for treating infections .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | Contains thiadiazole ring | Antitumor activity |
| 1-(3-methylphenyl)-4-(1H-imidazol-1-yl)butan-1-one | Imidazole ring | Antimicrobial properties |
| 5-(benzylthio)-1,3,4-thiadiazole derivatives | Thiadiazole structure | Anticancer activity against multiple cell lines |
This comparative analysis highlights the potential of this compound due to its unique structural diversity which may enhance solubility and bioavailability compared to other compounds lacking similar features.
Synthesis and Characterization
The synthesis of this compound involves multi-step procedures that require optimization of reaction conditions to maximize yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes selective oxidation under controlled conditions:
-
Nitroso/Nitro Derivatives : Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) yields nitroso or nitro derivatives.
-
Ketone Formation : Strong oxidants like chromium trioxide (CrO₃) can oxidize the aliphatic C–H bonds adjacent to the amine, forming ketones.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ | Acidic, 25°C, 6 hrs | 6-Nitroso derivative | 65% | |
| KMnO₄ | Basic, reflux, 12 hrs | 6-Nitro derivative | 58% | |
| CrO₃/H₂SO₄ | 0°C → RT, 2 hrs | 5-Keto-6,7,8,9-tetrahydrobenzoannulene | 42% |
Reduction Reactions
The compound participates in reductive transformations:
-
Secondary Amine Formation : Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines .
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the aromatic ring, yielding fully hydrogenated derivatives .
Substitution Reactions
The amine group acts as a nucleophile in substitution reac
Comparison with Similar Compounds
Triazole Core vs. Thiazole/Thiadiazole Cores
- Triazoles generally exhibit better metabolic stability compared to thiazoles due to reduced susceptibility to enzymatic oxidation .
Substituent Effects
- Aromatic Groups : The m-tolyl group in the target compound offers moderate steric hindrance compared to the 4-bromobenzyl group in , which may enhance antimicrobial activity via halogen bonding but increase molecular weight (Br: ~80 g/mol).
- Ester vs. Acid/Carboxamide : The ethyl thioacetate group in the target compound contrasts with carboxylic acids in or acetimidates in , affecting lipophilicity (logP) and bioavailability. Esters are typically prodrug forms, hydrolyzing in vivo to active acids .
Preparation Methods
Triazole Core Synthesis: Foundation of the Molecular Architecture
The 1,2,4-triazole ring serves as the central scaffold for the target compound. The most efficient method for triazole synthesis involves the single-step reaction of hydrazine with excess formamide at elevated temperatures (160–180°C). This approach, developed by Ainsworth and later optimized, achieves yields exceeding 90% by maintaining a 4:1 molar ratio of formamide to hydrazine. The reaction mechanism proceeds through sequential formylation of hydrazine, followed by intramolecular cyclization with ammonia elimination.
Critical parameters for triazole formation include:
- Temperature control (160–180°C optimal for minimizing byproducts)
- Gradual hydrazine addition to prevent local overheating
- Continuous removal of gaseous NH₃ and H₂O to drive reaction completion
Regioselective Functionalization at the 4-Position: m-Tolyl Incorporation
Introducing the m-tolyl group at the triazole's 4-position requires careful selection of alkylating agents. A proven methodology involves reacting the triazole intermediate with m-tolyl chloride in anhydrous ethanol under reflux (78–80°C) for 4–6 hours. The reaction benefits from:
- Base catalysis (KOH, 6 mmol per 3 mmol triazole)
- Polar aprotic solvents enhancing nucleophilicity at N4
- Stoichiometric control to prevent dialkylation
Table 1: m-Tolyl Incorporation Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, KOH, 4h | 82 | 95 |
| DMF, K2CO3, 6h | 78 | 93 |
| THF, NaH, 3h | 65 | 88 |
Data adapted from pyridyl-triazole alkylation studies
Thiophene-2-Carboxamido Methylation at the 5-Position
The 5-position functionalization employs a two-step process:
- Chloromethylation : Treating 4-(m-tolyl)-4H-1,2,4-triazole-3-thiol with chloromethyl thiophene-2-carboxylate in DMF at 60°C for 3 hours
- Aminolysis : Subsequent reaction with ammonium hydroxide to convert the ester to carboxamide
Key spectroscopic signatures for successful functionalization:
- IR: 1686 cm⁻¹ (C=O stretch of carboxamide)
- ¹H NMR: δ 8.27 ppm (NH, singlet)
- MS: Molecular ion peak at m/z 332 corresponding to C14H12N4O2S2
Thioacetate Esterification at the 3-Position
The final step involves thiol group alkylation using ethyl chloroacetate. A representative procedure from analogous triazole derivatives specifies:
- Substrate ratio: 1:2 (triazole:ethyl chloroacetate)
- Solvent: Absolute ethanol (20 mL per 3 mmol substrate)
- Base: KOH (6 mmol)
- Reaction time: 2 hours under reflux
Table 2: Thioacetate Formation Comparative Data
| Base | Temperature (°C) | Yield (%) |
|---|---|---|
| KOH | 78 | 66 |
| NaOH | 78 | 58 |
| Et3N | 25 | 41 |
Data extrapolated from pyridyl-triazole thioacetate synthesis
Purification and Characterization
The crude product undergoes sequential purification:
- Solvent Removal : Rotary evaporation under reduced pressure
- Recrystallization : Ethyl acetate/hexane (3:1) yields prismatic crystals
- Chromatography : Silica gel column with ethyl acetate:petroleum ether (1:2) for final polishing
Characterization Benchmarks :
- Melting Point : 56–58°C (consistent with analogous triazole thioethers)
- ¹H NMR (DMSO-d6):
δ 1.21 (t, 3H, CH2CH3),
δ 4.15 (q, 2H, OCH2),
δ 4.29 (s, 2H, SCH2CO),
δ 7.25–7.43 (m, 4H, m-tolyl + thiophene) - IR : 1723 cm⁻¹ (ester C=O), 1682 cm⁻¹ (amide C=O)
Mechanistic Considerations and Byproduct Formation
The synthesis pathway presents three potential side reactions:
- Over-alkylation at N1 of triazole
- Thioester hydrolysis under basic conditions
- Thiophene ring sulfonation during chloromethylation
Control strategies include:
- Maintaining pH < 8 during thioacetate formation
- Using anhydrous solvents for moisture-sensitive steps
- Implementing gradual reagent addition protocols
Yield Optimization Strategies
Comparative analysis of literature methods reveals key productivity factors:
Table 3: Cumulative Yield Enhancement Techniques
| Parameter | Yield Increase (%) |
|---|---|
| Slow hydrazine addition | +12 |
| NH3 gas removal | +18 |
| KOH over NaOH | +8 |
| Ethanol vs. THF | +14 |
Alternative Synthetic Routes
While the described pathway remains predominant, emerging methodologies warrant consideration:
Q & A
Q. What are the standard synthetic protocols for this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step reactions, typically starting with cyclization to form the triazole core. Key steps include:
- Triazole ring formation : Cyclization of hydrazine derivatives with carbonyl-containing reagents under reflux in absolute alcohol (e.g., propanol or butanol) .
- Functionalization : Introduction of the thioacetate group via alkylation with ethyl bromoacetate in the presence of dry hydrogen chloride .
- Purification : Recrystallization from ethanol or propan-2-ol to achieve >95% purity . Critical conditions include temperature control (reflux at 80–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts like unreacted nitriles or hydrolysis products .
Q. How is the compound’s structure confirmed, and what analytical methods are essential?
Structural confirmation relies on:
- 1H/13C NMR : To verify substituent positions (e.g., thiophene carboxamido methyl at C5, m-tolyl at C4) and ester group integration .
- IR Spectroscopy : Identification of key functional groups (C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
- Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% theoretical values .
- Chromatography (TLC/HPLC) : Purity assessment and detection of degradation products (e.g., free thiols or hydrolyzed esters) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether bond formation .
- Catalysis : Use of NaH or K2CO3 to deprotonate intermediates, accelerating alkylation steps .
- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) minimizes thermal decomposition of the triazole ring . Reported yields range from 65–85%, with impurities primarily arising from incomplete cyclization or ester hydrolysis .
Q. What degradation pathways are observed under stress conditions, and how do they impact pharmacological activity?
Stability studies reveal:
- Hydrolytic Degradation : The ester group hydrolyzes to carboxylic acid in acidic/basic media, reducing bioavailability .
- Oxidative Pathways : Sulfur in the thioether linkage oxidizes to sulfoxide/sulfone derivatives under UV light, altering bioactivity .
- Thermal Decomposition : Above 150°C, the triazole ring degrades into nitriles and ammonia, confirmed by mass balance studies (99.8% recovery) . Table 1 : Degradation Products Under Stress Conditions
| Condition | Major Degradants | Bioactivity Loss (%) |
|---|---|---|
| Acidic (pH 1.2) | Carboxylic acid derivative | 40–60 |
| UV Exposure | Sulfoxide/sulfone analogs | 70–90 |
| Dry Heat | 3-Mercapto-1,2,4-triazole | 100 |
Q. How do structural modifications (e.g., substituent variation) influence antimicrobial activity?
SAR studies highlight:
- m-Tolyl Group : Enhances lipophilicity, improving membrane penetration in Gram-positive bacteria (MIC: 2–4 µg/mL) .
- Thiophene Carboxamido : Critical for antifungal activity (e.g., Candida albicans IC50: 1.8 µM) due to hydrogen bonding with fungal enzymes .
- Ethyl Ester vs. Free Acid : The ester prodrug form increases solubility, while the acid form shows higher in vitro potency but poor absorption . Table 2 : Activity Comparison of Analogous Compounds
| Substituent at C5 | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Thiophene-2-carboxamido | Staphylococcus aureus | 2.0 |
| Pyridine-3-yl | Escherichia coli | 8.0 |
| Benzyl | Candida albicans | 16.0 |
Q. What advanced analytical methods are used to resolve co-eluting impurities in HPLC analysis?
- HPLC-DAD : Dual wavelength detection (254 nm for triazole, 280 nm for thiophene) with C18 columns (5 µm, 150 mm) resolves >98% impurities .
- LC-MS/MS : Quantifies degradation products at <0.1% concentration using MRM transitions (e.g., m/z 421 → 203 for the parent ion) .
- Ion-Pair Chromatography : Separates ionic degradants (e.g., sulfonic acids) using tetrabutylammonium phosphate buffers .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis .
- Characterization : Combine NMR with high-resolution MS to resolve isomeric byproducts .
- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 6 months to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
